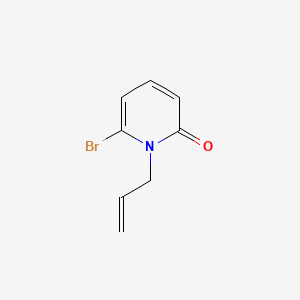

6-Bromo-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one

説明

6-Bromo-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one is a substituted pyridinone derivative characterized by a bromine atom at the 6-position and an allyl (prop-2-en-1-yl) group at the 1-position of the dihydropyridin-2-one ring.

特性

IUPAC Name |

6-bromo-1-prop-2-enylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c1-2-6-10-7(9)4-3-5-8(10)11/h2-5H,1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNDIEEPPFDPIST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one typically involves the bromination of a suitable precursor followed by the introduction of the prop-2-en-1-yl group. One common method involves the bromination of 1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques.

化学反応の分析

Types of Reactions

6-Bromo-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

Reduction Reactions: Reduction of the dihydropyridin-2-one core can lead to the formation of tetrahydropyridine derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of 6-azido-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one.

Oxidation: Formation of 6-bromo-1-(prop-2-en-1-yl)-pyridin-2-one.

Reduction: Formation of 6-bromo-1-(prop-2-en-1-yl)-tetrahydropyridine.

科学的研究の応用

Medicinal Chemistry Applications

The compound has been investigated for its potential in developing therapeutic agents due to its structural resemblance to other bioactive molecules.

Neuroprotective and Antioxidant Properties

Recent studies have highlighted the neuroprotective effects of related dihydropyridine derivatives. For instance, derivatives of 3,4-dihydro-2(1H)-pyridones have shown promising results in neuroprotection and antioxidant activity, suggesting that 6-bromo derivatives may exhibit similar properties due to their structural characteristics .

Anticancer Activity

Research has indicated that compounds containing the dihydropyridine moiety can inhibit cancer cell proliferation. The synthesis of novel pyridones has been linked to the inhibition of bromodomain and extraterminal (BET) proteins, which are implicated in cancer progression. This suggests that 6-bromo derivatives could be explored further for anticancer drug development .

Synthetic Applications

6-Bromo-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one serves as a versatile intermediate in organic synthesis.

Building Block for Complex Molecules

This compound can be utilized in the synthesis of complex heterocycles. For instance, it has been used as a precursor in multicomponent reactions, leading to the formation of various biologically active compounds . The ability to form multiple bonds and functional groups makes it a valuable intermediate in synthetic pathways.

Formation of β-Lactams

The compound has potential applications in synthesizing β-lactams through photochemical cycloaddition reactions. This process is significant as β-lactams are crucial components in many antibiotics .

Case Studies and Research Findings

A review of recent literature reveals several significant findings regarding the applications of 6-bromo derivatives:

作用機序

The mechanism of action of 6-Bromo-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific biological context.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares 6-Bromo-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one with four analogs, focusing on substituent effects, molecular properties, and inferred behavior.

Structural and Molecular Comparisons

Substituent Effects and Reactivity

- Allyl Group (Target Compound): The allyl substituent introduces unsaturation, enabling conjugation with the pyridinone ring. This may enhance reactivity in cycloadditions or serve as a leaving group in nucleophilic substitutions. Its non-polar nature could reduce solubility in polar solvents compared to halogenated analogs .

- Its lipophilicity may favor membrane permeability in biological systems .

- Aromatic Substituents (Phenyl/Bipyridine): The phenyl and bipyridine groups in the bipyridinone analog promote π-π stacking, which could stabilize crystalline phases or protein-binding interactions. However, these groups may reduce aqueous solubility .

- Fluorine atoms may participate in hydrogen bonding, influencing crystal packing .

- Heterocyclic Chloropyridinylmethyl : The chloropyridinyl group introduces a second aromatic ring and a chlorine atom, which could enhance bioactivity (e.g., pesticidal or antimicrobial effects). The additional heterocycle may also complicate metabolic degradation .

Positional Isomerism and Electronic Effects

The target compound’s 6-bromo substitution contrasts with the 5-bromo position in the chloropyridinylmethyl analog (). Positional differences alter electron distribution: a 6-bromo substituent may exert stronger electron-withdrawing effects on the pyridinone ring compared to 5-bromo, influencing resonance stabilization and reactivity.

Molecular Weight and Solubility Trends

Lower molecular weight compounds (e.g., the target at 228.06 and the difluoromethyl analog at 224.00) are predicted to have higher solubility in organic solvents, whereas heavier analogs like the bipyridinone derivative (315.17) may exhibit lower solubility. The chloropyridinylmethyl compound (299.55) could display intermediate solubility but enhanced stability due to dual aromatic systems.

生物活性

6-Bromo-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one (CAS Number: 1648871-29-7) is a compound of interest in medicinal chemistry due to its potential biological activities. The molecular formula of this compound is CHBrNO, and it has a molecular weight of 214.07 g/mol. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antioxidant Activity

Research indicates that compounds similar to 6-Bromo-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one exhibit antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thus protecting cells from oxidative stress. A study demonstrated that related dihydropyridinones showed significant free radical scavenging activity, which may be attributed to their structural features that facilitate electron donation .

Neuroprotective Effects

In vitro studies have suggested that derivatives of dihydropyridinones can protect neuronal cells from apoptosis induced by neurotoxic agents such as 6-hydroxydopamine (6-OHDA). This neuroprotective effect is hypothesized to occur through the inhibition of oxidative stress pathways and modulation of apoptotic signaling cascades .

Table 1: Summary of Neuroprotective Studies

| Compound | Model | Effect | Reference |

|---|---|---|---|

| 6-Bromo-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one | Neuroblastoma Cells | Reduced apoptosis | |

| Related Dihydropyridinones | PD Cell Lines | Increased cell viability |

Anticancer Properties

The anticancer potential of 6-Bromo-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one has been explored in several studies. It has been found to inhibit cell proliferation in various cancer cell lines through mechanisms involving cell cycle arrest and induction of apoptosis. The structure-activity relationship (SAR) analysis revealed that modifications at the bromine and allyl positions significantly affect the compound's potency against cancer cells .

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF7 (Breast) | 15 | Induction of apoptosis | |

| HeLa (Cervical) | 10 | Cell cycle arrest | |

| A549 (Lung) | 12 | Inhibition of proliferation |

The biological activity of 6-Bromo-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one is believed to involve multiple pathways:

- Antioxidant Mechanism : The compound may enhance endogenous antioxidant defenses or directly scavenge reactive oxygen species (ROS).

- Modulation of Signaling Pathways : It is suggested that this compound can modulate key signaling pathways involved in apoptosis and cell survival, particularly in neuronal and cancer cells.

- Metal Chelation : Similar compounds have shown the ability to chelate metal ions, which can play a role in reducing oxidative stress and enhancing cellular health .

Case Studies

A notable case study involved the evaluation of a series of dihydropyridinone derivatives for their neuroprotective effects against oxidative stress-induced neuronal damage. The study highlighted the efficacy of these compounds in protecting dopaminergic neurons from death caused by neurotoxins, suggesting a promising therapeutic avenue for neurodegenerative diseases such as Parkinson's disease .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。